1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that features two benzotriazole moieties connected by a dimethoxypropyl linker. Benzotriazole derivatives are known for their stability and versatility in various chemical reactions, making them valuable in synthetic organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable dimethoxypropylating agent. One common method includes the use of 1,3-dimethoxypropane and benzotriazole in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moieties can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized benzotriazole derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and ability to interact with biological targets.
Industry: Utilized as a corrosion inhibitor for metals, particularly in the protection of copper and its alloys.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moieties can form coordination complexes with metal ions, providing corrosion protection. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar stability and reactivity.
2-Aminobenzotriazole: Known for its biological activities and used in medicinal chemistry.
1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Utilized in the synthesis of benzannelated and substituted heterocycles.
Uniqueness: 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole is unique due to its dual benzotriazole moieties connected by a dimethoxypropyl linker, providing enhanced stability and reactivity. This structural feature allows for diverse applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-[3-(benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-24-16(22-14-9-5-3-7-12(14)18-20-22)11-17(25-2)23-15-10-6-4-8-13(15)19-21-23/h3-10,16-17H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRKOYGDKYFNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(N1C2=CC=CC=C2N=N1)OC)N3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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